molecular formula C24H23NO3S B12205294 ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12205294
M. Wt: 405.5 g/mol
InChI Key: ZGGDWXRYQTVTLP-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzothiophene derivatives characterized by a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and an (E)-3-(naphthalen-1-yl)prop-2-enoyl amino moiety at position 2. Its synthesis typically involves cyanoacetylation of the tetrahydrobenzothiophene precursor followed by condensation with naphthalene-1-ylpropenoyl derivatives .

Properties

Molecular Formula

C24H23NO3S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H23NO3S/c1-2-28-24(27)22-19-12-5-6-13-20(19)29-23(22)25-21(26)15-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3,(H,25,26)/b15-14+

InChI Key

ZGGDWXRYQTVTLP-CCEZHUSRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the naphthalene moiety.

    Reduction: Reduction reactions can target the carbonyl groups and the double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as an antitumor agent . Research indicates that derivatives of benzothiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells, suggesting that ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may also possess similar properties .

Case Study: Anticancer Activity

A study published in the journal Molecules highlighted the synthesis of compounds related to this compound and their evaluation for anticancer activity. The results demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Synthesis and Structural Modifications

The synthesis of this compound involves multistep reactions that allow for structural modifications. This flexibility makes it a valuable scaffold for generating new derivatives with enhanced biological activity.

Synthetic Pathways

The compound can be synthesized using various methods involving:

  • Cyclization reactions : These reactions can lead to the formation of complex structures by creating rings within the molecule.
  • Acylation : This process can introduce different acyl groups to enhance biological activity or selectivity .

In addition to its anticancer potential, this compound may exhibit other pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects, which could be explored further with this compound.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureAntitumor ActivitySynthesis Method
This compoundStructureSignificantMulticomponent synthesis
Ethyl 3-(naphthalen-1-yl)prop-2-enoateStructureModerateDirect esterification
4-Amino-benzothiophene derivativesStructureHighCyclization and acylation

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The benzothiophene core and naphthalene moiety could play crucial roles in binding to these molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Structural Variations in the Propenoyl Substituent

The propenoyl linker and its substituents significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituent on Propenoyl Stereochemistry Key Properties/Activity Reference
Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl Z Reduced steric bulk; lower logP (5.1) compared to naphthalenyl analogue
Ethyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-tert-Butylphenyl E Increased lipophilicity; potential for enhanced membrane permeability
Ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Pyridin-3-yl E Introduction of a basic nitrogen atom; possible hydrogen-bonding interactions

Key Observations :

  • The naphthalen-1-yl group in the target compound provides a larger conjugated system, likely enhancing π-π stacking interactions in biological targets compared to phenyl or pyridyl groups .
  • The Z/E stereochemistry of the propenoyl linker affects molecular geometry, with the E-configuration favoring extended conformations for better target engagement .

Modifications in the Benzothiophene Core

Variations in the tetrahydrobenzothiophene core or its substituents alter electronic and steric profiles:

Compound Name Core Modification Key Properties/Activity Reference
N-(4-Methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Carboxamide instead of ethyl ester Demonstrated antibacterial and antifungal activity; reduced ester hydrolysis liability
Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Bromopropanoyl substituent Electrophilic bromine atom may facilitate covalent binding to targets

Key Observations :

  • Ethyl ester at position 3 improves metabolic stability compared to carboxamide derivatives, which may undergo faster enzymatic degradation .

Key Observations :

  • Methoxy and cyano groups enhance antioxidant activity by stabilizing radical intermediates .
  • The naphthalenyl substituent’s bulk may limit antimicrobial efficacy compared to smaller aryl groups .

Biological Activity

Ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzothiophene core with an attached naphthalenic prop-2-enoyl moiety. Its molecular formula is C23H25N1O3SC_{23}H_{25}N_{1}O_{3}S, and it has a molecular weight of approximately 399.52 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound, particularly against breast cancer cell lines. The compound exhibits significant cytotoxic effects, inducing apoptosis in MCF-7 cells (a breast cancer cell line) with an IC50 value ranging from 23.2 to 49.9 μM .

The mechanism by which this compound induces apoptosis involves several pathways:

  • Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with the compound leads to G2/M-phase and S-phase cell cycle arrest, suggesting interference with cell cycle progression .
  • Apoptosis Induction : The compound has been shown to increase early and late apoptotic populations significantly compared to untreated controls .

Additional Biological Activities

Beyond its antitumor properties, this compound may exhibit other biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties .
  • Neuroprotective Effects : Some derivatives of benzothiophene are known for their neuroprotective effects and potential in treating neurodegenerative diseases .

Study 1: Antitumor Efficacy in MCF-7 Cells

A detailed study assessed the efficacy of the compound in inducing apoptosis in MCF-7 cells. Results showed:

  • Cell Viability Reduction : A reduction of 26.86% in cell viability was observed after treatment.
  • Apoptotic Markers : Increased levels of Annexin V-positive cells indicated enhanced apoptotic activity .

Study 2: Comparative Analysis with Other Compounds

In a comparative study involving various derivatives of benzothiophene:

CompoundIC50 (μM)Activity Type
Compound A23.2Antitumor
Compound B49.9Antitumor
Compound C52.9Moderate Antitumor

The data indicate that this compound ranks among the more potent compounds tested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.